molecular formula C19H20BrNO2 B2818140 2-bromo-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide CAS No. 354993-13-8

2-bromo-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide

Cat. No.: B2818140
CAS No.: 354993-13-8
M. Wt: 374.278
InChI Key: RAXUIAHDYPNMOE-UHFFFAOYSA-N
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Description

“2-bromo-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide” is a chemical compound with the molecular formula C19H20BrNO2 . It has an average mass of 374.272 Da and a mono-isotopic mass of 373.067749 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide group attached to a tetrahydro-2H-pyran ring via a bromomethyl group . The phenyl group is attached to the tetrahydro-2H-pyran ring .

Scientific Research Applications

Molecular Structure and Interaction Analysis

  • The study of intermolecular interactions in related compounds, such as antipyrine derivatives, involves X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These analyses are crucial for understanding the stabilization mechanisms in molecular structures, which can be applied to compounds like 2-bromo-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide (Saeed et al., 2020).

Synthesis and Characterization

  • Research on the practical synthesis of related compounds, such as CCR5 antagonists, involves developing efficient synthesis methods. These methods are useful for understanding and improving the synthesis process of complex molecules like this compound (Ikemoto et al., 2005).

Corrosion Inhibition

  • Studies on the corrosion inhibition efficiency of related compounds, like N,N-dimethyl-4-(((1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)-N-alkylbenzenaminium bromide, indicate the potential of similar molecules, including this compound, as corrosion inhibitors (Tawfik, 2015).

Chemical Reactions and Catalysis

  • Research on the catalytic activity of related pyrazole-based compounds in Suzuki–Miyaura cross-coupling reactions can provide insights into the reactivity and potential catalytic applications of this compound (Ocansey et al., 2018).

Pharmaceutical Applications

  • Studies involving the synthesis and antimicrobial activity of pyrazole derivatives could be relevant for exploring the pharmaceutical potential of this compound, particularly in developing new antimicrobial agents (Abunada et al., 2008).

Properties

IUPAC Name

2-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO2/c20-17-9-5-4-8-16(17)18(22)21-14-19(10-12-23-13-11-19)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXUIAHDYPNMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=CC=C2Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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